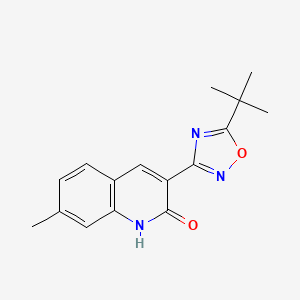
3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel bioactive 1,2,4-oxadiazole natural product analogs, including compounds related to 3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone, have been synthesized and characterized. These compounds showed promise in antitumor activity, with one compound exhibiting a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
- A study explored the synthesis and structural analysis of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which are related to natural products. These compounds were assessed for their in vitro anti-cancer activity, with some showing good potency (Maftei et al., 2016).
Antimicrobial Activity
- Some new 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives, which are structurally similar to the chemical of interest, were synthesized and showed notable antibacterial activity against various bacterial strains (Gupta et al., 2008).
Photochemistry
- Research into the synthesis and photochemistry of two quinoline analogs of the perimidinespirohexadienone family of photochromes, which are structurally related to 3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone, revealed insights into their photoisomerization and thermal equilibrium, important for understanding their photochemical properties (Moerdyk et al., 2009).
Cytotoxic Evaluation
- Some quinazolinone-1, 3, 4-oxadiazole derivatives, related in structure to the compound of interest, were synthesized and evaluated for their cytotoxic effects. One of the compounds demonstrated significant cytotoxic activity against the HeLa cell line, highlighting potential therapeutic applications (Hassanzadeh et al., 2019).
Antioxidant Properties
- Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine, which share structural similarities with the compound , were synthesized and evaluated for their antioxidant activities. Certain compounds showed higher antioxidant activities than standard antioxidants, suggesting potential applications in this area (Hassan et al., 2017).
Propiedades
Nombre del producto |
3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone |
|---|---|
Fórmula molecular |
C16H17N3O2 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H17N3O2/c1-9-5-6-10-8-11(14(20)17-12(10)7-9)13-18-15(21-19-13)16(2,3)4/h5-8H,1-4H3,(H,17,20) |
Clave InChI |
HYQVRKGPKNLMCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C(C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




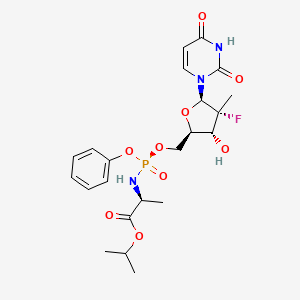
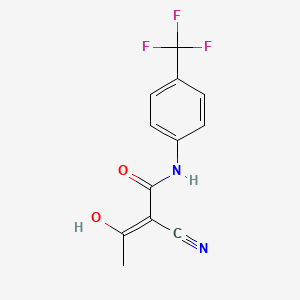
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1194452.png)
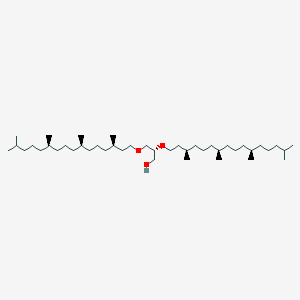
![3-(8-Hydroxy-6-methoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran-7-yl)cyclopent-2-en-1-one](/img/structure/B1194459.png)
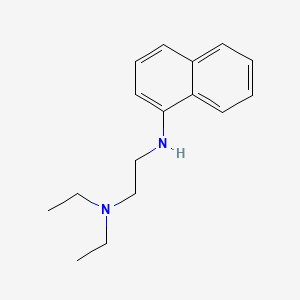
![2-Nitro-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B1194464.png)